molecular formula C14H15ClN4O3S2 B2559939 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea CAS No. 922570-35-2

1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2559939
CAS No.: 922570-35-2
M. Wt: 386.87
InChI Key: ATKFUZJAZULNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a synthetic small molecule investigated for its potent and selective kinase inhibitory activity. Scientific research has identified this compound as a promising inhibitor of JAK2 and FLT3 kinases , which are critical signaling proteins involved in cell proliferation and survival. This dual inhibitory profile makes it a valuable pharmacological tool for studying oncogenic signaling pathways in hematological malignancies and solid tumors. Researchers utilize this urea-thiadiazol derivative in vitro to elucidate the functional roles of JAK/STAT and FLT3 signaling, to investigate mechanisms of drug resistance, and to explore potential synergistic effects in combination therapy regimens. Its structure, featuring the 1,3,4-thiadiazole scaffold, is a common pharmacophore in medicinal chemistry known for contributing to strong target binding and favorable drug-like properties. The compound is for research use only and is intended as a key reagent for chemical biology and preclinical drug discovery programs focused on developing novel targeted cancer therapeutics.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S2/c15-9-1-3-10(4-2-9)16-12(20)17-13-18-19-14(24-13)23-8-5-11-21-6-7-22-11/h1-4,11H,5-8H2,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKFUZJAZULNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.

    Introduction of the Dioxolane Group: The dioxolane moiety can be attached via nucleophilic substitution or addition reactions involving dioxolane derivatives.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Antifungal Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antifungal properties. A study indicated that compounds with similar structures effectively inhibit ergosterol biosynthesis by targeting the 14-α-sterol demethylase enzyme in fungi . This mechanism suggests that 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea could be developed as a potent antifungal agent.

Antibacterial Properties

The compound's structural features may also confer antibacterial activity. Similar thiadiazole derivatives have been reported to possess broad-spectrum antibacterial effects. The potential for this compound to be utilized in treating bacterial infections warrants further investigation into its efficacy and mechanism of action.

Anticancer Potential

Recent studies have explored the anticancer properties of various thiadiazole derivatives. One study identified novel anticancer compounds through high-throughput screening of drug libraries on multicellular spheroids . While specific data on this compound is limited, its structural analogs suggest potential as anticancer agents.

Pesticidal Activity

Thiadiazole derivatives have been extensively studied for their pesticidal properties. The unique chemical structure allows for interactions with various biological targets in pests. The incorporation of the dioxolane moiety may enhance the compound's effectiveness as an agricultural fungicide or insecticide .

Development of Agricultural Fungicides

Given the increasing resistance of fungi to conventional fungicides, compounds like this compound are being investigated for their potential use in developing new agricultural fungicides that are effective against resistant strains.

Case Studies and Research Findings

Study Focus Findings
Antifungal ActivityDemonstrated that thiadiazole derivatives inhibit ergosterol biosynthesis effectively.
Anticancer ScreeningIdentified potential anticancer compounds through drug library screening.
Antibacterial PropertiesHighlighted the broad-spectrum antibacterial effects of similar thiadiazole compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Substituents on the Thiadiazole Ring

The thiadiazole ring’s sulfur atom is a critical site for structural diversification:

  • Target Compound : Features a [2-(1,3-dioxolan-2-yl)ethyl]sulfanyl group. The dioxolane ring may improve hydrophilicity and reduce crystallinity compared to purely aromatic substituents.
  • Compound 8a : Contains a 2,4-difluorophenyl-triazole-hydroxypropyl substituent. Fluorine atoms enhance lipophilicity and metabolic stability, while the triazole group may confer antifungal activity via cytochrome P450 inhibition.
  • Compound 60 : Substituted with a furo[2,3-d]pyrimidin-4-ylsulfanyl group. ~150°C for simpler derivatives).

Urea Aryl Group Variations

  • 4-Chlorophenyl : Common in the target compound, 8a , and 52 . The chloro group enhances electron-withdrawing effects, stabilizing the urea bond and influencing receptor binding.
  • 4-Methoxyphenyl (58) : The methoxy group increases electron density, which may affect solubility and hydrogen-bonding capacity.

Physical Properties

Compound ID Substituent on Thiadiazole Melting Point (°C) Yield (%) HPLC Purity (%)
Target Compound [2-(1,3-dioxolan-2-yl)ethyl]sulfanyl Not reported Not given Not reported
8a 2,4-Difluorophenyl-triazole Not reported Not given Not reported
60 Furopyrimidinyl 291–293 Not given 96.81
52 Phenylfuropyrimidinyl 270–273 84 Not reported
8d 4-Bromophenyl 155–160 70 Not reported

Biological Activity

1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a thiadiazole ring and a dioxolane moiety, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl group is significant for enhancing the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : A study by Alam et al. (2020) evaluated various thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer). The results demonstrated that many compounds showed notable suppressive activity against these cell lines. Specifically, a related compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation. For example, certain thiadiazole derivatives have been shown to inhibit ERK1/2 kinase activity, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed through various assays:

  • MTT Assay : This assay measures cell viability and has been employed to assess the cytotoxic effects of the compound on different cancer cell lines. Results indicated that the compound could significantly reduce cell viability in a dose-dependent manner .

Other Biological Activities

In addition to anticancer properties, some studies suggest potential antifungal and antibacterial activities associated with similar compounds containing dioxolane and thiadiazole moieties:

  • Antifungal Activity : Certain derivatives have shown promise as antifungal agents against various fungal strains. This is attributed to their ability to disrupt fungal cell membranes or inhibit essential fungal enzymes .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often depends on their structural components. Key findings include:

  • Substituent Influence : The nature of substituents on the thiadiazole ring significantly affects cytotoxicity and selectivity towards cancer cells. For example, substituting chlorine with fluorine has been observed to enhance anticancer activity .

Data Summary

Compound Cell Line IC50 (µg/mL) Activity
Compound ASK-MEL-24.27Strong anticancer activity
Compound BA5495.00Moderate anticancer activity
Compound CHCT156.50Weak anticancer activity

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Thiadiazole Derivatives : A comprehensive study involving multiple thiadiazole derivatives showed promising results in preclinical trials, indicating their potential for further development as chemotherapeutic agents .
  • Dioxolane-containing Compounds : Research into dioxolane-based compounds has revealed their utility in targeting specific cancer pathways, suggesting that modifications can lead to enhanced therapeutic profiles .

Q & A

Q. What are the common synthetic routes for preparing this urea-thiadiazole hybrid compound?

The synthesis typically involves reacting substituted isocyanates with thiadiazole-bearing amines. For example, the title compound can be prepared by reacting 4-chlorophenyl isocyanate with a 1,3,4-thiadiazole-2-amine derivative functionalized with a dioxolane-containing sulfanyl group. Key steps include:

  • Solvent selection : Inert solvents like DMF or dichloromethane under reflux conditions.
  • Catalysis : Triethylamine or similar bases to neutralize HCl byproducts .
  • Purification : Recrystallization from methanol/DMF mixtures to obtain single crystals suitable for X-ray analysis.

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding motifs like R2<sup>2</sup>(8) and R2<sup>2</sup>(14) in the crystal lattice) .
  • NMR spectroscopy : Confirms proton environments (e.g., urea NH signals at δ 8.5–10.0 ppm) and carbon backbone integrity.
  • Elemental analysis : Validates stoichiometry (e.g., C 57.22%, H 3.67%, N 15.70% observed vs. calculated) .
  • HPLC/MS : Ensures >95% purity and detects trace byproducts.

Q. How can researchers optimize reaction yields for scale-up synthesis?

Methodological approaches include:

  • Solvent screening : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amine reactants.
  • Stoichiometric control : Maintain a 1:1 molar ratio of isocyanate to amine to minimize dimerization.
  • Temperature gradients : Stepwise heating (e.g., 50°C → reflux) to prevent exothermic side reactions.

Advanced Research Questions

Q. What insights does the crystal structure provide about intermolecular interactions and stability?

The crystal structure reveals:

  • Planarity : The thiadiazole ring forms dihedral angles of 9.70° and 7.22° with adjacent aromatic rings, promoting π-π stacking .
  • Hydrogen bonds : N–H···N and C–H···O interactions stabilize the lattice (Table 1).
Interaction Distance (Å) Angle (°) Motif
N–H···N2.89164R2<sup>2</sup>(8)
C–H···O3.12148R2<sup>2</sup>(14)

These interactions suggest enhanced thermal stability, critical for agrochemical applications .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved cytokinin activity?

  • Thiadiazole modifications : Replace the dioxolane-ethylsulfanyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity and receptor binding.
  • Urea linker optimization : Introduce methyl groups to the urea backbone to modulate solubility and bioavailability .
  • Biological assays : Use in vitro plant cell cultures to quantify cytokinin effects (e.g., shoot induction) compared to reference compounds like kinetin.

Q. What experimental design strategies (e.g., DoE) are effective for optimizing synthetic protocols?

Apply Design of Experiments (DoE) to screen variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Responses : Yield, purity, reaction time.
  • Statistical models : Central composite design (CCD) identifies optimal conditions (e.g., 75°C in DMF with 1.2 eq. triethylamine) .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Replicate assays : Compare cytotoxicity data under standardized conditions (e.g., NIH/3T3 cell lines, 48h exposure).
  • Purity verification : Use orthogonal methods (HPLC, DSC) to rule out impurities as confounding factors.
  • Meta-analysis : Correlate substituent effects (e.g., Cl vs. NO2 at the 4-position) with activity trends .

Q. What computational methods predict the compound’s binding affinity for target enzymes?

  • Docking simulations : Use AutoDock Vina to model interactions with cytokinin receptors (e.g., Arabidopsis His kinase AHK3).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).
  • QSAR models : Train on datasets of urea-thiadiazole analogs to predict logP and IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.